Product packaging for WEHI-539 hydrochloride(Cat. No.:)

WEHI-539 hydrochloride

Cat. No.: B1574197
M. Wt: 620.18
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apoptosis as a Fundamental Biological Process

Apoptosis is a vital mechanism for removing old, damaged, or unnecessary cells from the body, thereby maintaining tissue homeostasis. nih.govresearchgate.net This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells. numberanalytics.com The intrinsic pathway of apoptosis is initiated by a variety of intracellular stress signals and converges on the mitochondria. wikipedia.orgfrontiersin.org A key event in this pathway is the mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. wikipedia.org This, in turn, activates a cascade of enzymes called caspases, which are responsible for dismantling the cell in a controlled manner. nih.gov The BCL-2 family of proteins are the primary regulators of MOMP. wikipedia.org

Role of Anti-Apoptotic BCL-2 Family Members in Cellular Homeostasis and Disease

The anti-apoptotic members of the BCL-2 family, which include BCL-2, BCL-XL, BCL-W, MCL-1, and A1, are crucial for cell survival. nih.govresearchgate.net They act as guardians, preventing the initiation of apoptosis by binding to and sequestering their pro-apoptotic counterparts, such as BAX and BAK. nih.govfrontiersin.org This sequestration prevents the pro-apoptotic proteins from forming pores in the mitochondrial outer membrane, thus inhibiting the release of cytochrome c and subsequent cell death. nih.govwikipedia.org

Dysregulation of these anti-apoptotic proteins is a hallmark of many diseases, most notably cancer. nih.govbiomolther.org Overexpression of anti-apoptotic proteins like BCL-XL allows cancer cells to evade apoptosis, contributing to tumor development, progression, and resistance to therapy. numberanalytics.combiomolther.orgnih.gov Elevated levels of BCL-XL have been observed in a wide range of cancers, including lymphoma, leukemia, and various solid tumors, and are often associated with a poor prognosis. numberanalytics.combiomolther.orgnih.gov Beyond cancer, the dysregulation of BCL-2 family proteins has been implicated in autoimmune diseases and neurodegenerative disorders. researchgate.netresearchgate.net

Therapeutic Targeting of BCL-XL in Research

The critical role of BCL-XL in promoting cell survival, particularly in cancer cells, has made it an attractive target for therapeutic intervention in research settings. nih.govnih.gov The strategy behind targeting BCL-XL is to inhibit its function, thereby "reawakening" the apoptotic machinery within cancer cells and leading to their demise. biosynth.comwehi.edu.au This is achieved through the development of small-molecule inhibitors that are designed to mimic the action of pro-apoptotic BH3-only proteins. nih.gov These "BH3 mimetics" bind to the hydrophobic groove on the surface of BCL-XL, displacing the pro-apoptotic proteins it holds in check and allowing them to initiate apoptosis. researchgate.netbiosynth.com

WEHI-539 hydrochloride is a potent and highly selective small-molecule inhibitor of BCL-XL that has emerged as an invaluable tool in apoptosis research. biosynth.comapexbt.comamerigoscientific.com Its high selectivity allows researchers to specifically investigate the role of BCL-XL in various cellular processes, distinguishing its functions from those of other anti-apoptotic BCL-2 family members. wehi.edu.aucaymanchem.com Research utilizing WEHI-539 has been instrumental in elucidating the specific dependencies of certain cancer cells on BCL-XL for their survival. apexbt.com For instance, studies have shown that WEHI-539 can induce apoptosis in cells that are dependent on BCL-XL. apexbt.comamerigoscientific.com Furthermore, it has been used to explore the mechanisms of resistance to other cancer therapies and to identify potential combination strategies. apexbt.commdpi.com

PropertyValue
Chemical Formula C31H30ClN5O3S2 biosynth.comamerigoscientific.com
Molecular Weight 620.18 g/mol apexbt.comamerigoscientific.com
IC50 1.1 nM for BCL-XL apexbt.commedchemexpress.commedchemexpress.comcymitquimica.comszabo-scandic.comszabo-scandic.com
CAS Number 2070018-33-4 biosynth.comapexbt.comamerigoscientific.com

Detailed Research Findings on this compound

WEHI-539 was developed through a structure-guided design process to achieve high affinity and selectivity for BCL-XL. wehi.edu.auapexbt.com It binds to the BH3-binding groove of BCL-XL with a dissociation constant (Kd) of 0.6 nM. apexbt.comamerigoscientific.com This strong interaction prevents BCL-XL from sequestering pro-apoptotic proteins like BAK. biosynth.comapexbt.com

In preclinical research, WEHI-539 has demonstrated the ability to induce apoptosis in a BCL-XL-dependent manner. For example, in mouse embryonic fibroblasts (MEFs) lacking the anti-apoptotic protein MCL-1, which therefore rely on BCL-XL for survival, WEHI-539 effectively induced apoptosis. apexbt.comamerigoscientific.com This was evidenced by the release of mitochondrial cytochrome c and the activation of caspase-3. apexbt.com Conversely, WEHI-539 does not effectively kill cells that overexpress other anti-apoptotic proteins like BCL-2 or in cells lacking the pro-apoptotic protein BAK, highlighting its specific on-target activity. apexbt.comselleckchem.com

Research has also shown that WEHI-539 can sensitize cancer cells to other therapeutic agents. For instance, in colon cancer stem cells, treatment with WEHI-539 was shown to increase their sensitivity to chemotherapeutic drugs like oxaliplatin. apexbt.com This suggests that inhibiting BCL-XL can lower the threshold for apoptosis induction by other treatments. The selectivity of WEHI-539 makes it a crucial research tool for dissecting the specific contributions of BCL-XL to cell survival and drug resistance in various cancer models. wehi.edu.aucaymanchem.com

Properties

Molecular Formula

C31H30ClN5O3S2

Molecular Weight

620.18

Synonyms

(E)-5-(3-(4-(aminomethyl)phenoxy)propyl)-2-(8-(2-(benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-carboxylic acid

Origin of Product

United States

Wehi 539 Hydrochloride As a Highly Selective Bcl Xl Inhibitor

Discovery and Structure-Guided Design of WEHI-539 Hydrochloride

The discovery of WEHI-539 stemmed from a high-throughput screen aimed at identifying novel small molecules that could target BCL-XL. researchgate.netnih.govwehi.edu.au This initial screening was followed by a meticulous process of structure-guided development, leveraging medicinal chemistry to optimize the lead compounds. researchgate.netnih.gov This optimization process was informed by detailed structural studies, including X-ray crystallography, which provided insights into how the molecules interacted with the BCL-XL protein. rcsb.orgportlandpress.com

The design strategy focused on enhancing the binding affinity and selectivity for BCL-XL over other pro-survival BCL-2 family members like BCL-2, BCL-W, and MCL-1. portlandpress.comselleckchem.com Researchers extended the initial hits that engaged the p2 pocket of the BCL-XL binding groove into the p4 pocket, a region known to be critical for tight binding of BH3-peptides and other inhibitors. portlandpress.comnih.gov This structure-based approach led to the development of WEHI-539, a benzothiazole (B30560) hydrazone compound with significantly improved potency and selectivity. portlandpress.com The resulting molecule, WEHI-539, demonstrated a sub-nanomolar affinity for BCL-XL and a remarkable selectivity of over 400-fold compared to other BCL-2 pro-survival proteins. portlandpress.comselleckchem.com

Molecular Mechanism of BCL-XL Antagonism by this compound

WEHI-539 exerts its effects by directly binding to BCL-XL and inhibiting its function. This antagonism disrupts the natural balance of pro- and anti-apoptotic proteins, ultimately pushing the cell towards programmed cell death, or apoptosis.

Characterization of Binding Affinity and Specificity to BCL-XL

WEHI-539 exhibits a high binding affinity for BCL-XL, with reported IC50 values around 1.1 nM and a dissociation constant (Kd) of approximately 0.6 nM. selleckchem.comapexbt.comapexbt.com This tight binding is a key determinant of its potency. selleckchem.com

Crucially, WEHI-539 demonstrates significant selectivity for BCL-XL. It has a much lower affinity for other pro-survival BCL-2 family members, including BCL-2, BCL-W, and MCL-1. selleckchem.com Reports indicate a greater than 400-fold higher affinity for BCL-XL compared to these other proteins. selleckchem.com This selectivity is critical for its use as a specific tool to study BCL-XL-dependent processes and to minimize off-target effects. rcsb.orgnih.gov

Table 1: Binding Affinity and Selectivity of WEHI-539

Target Protein Binding Affinity (IC50/Ki) Selectivity vs. BCL-XL
BCL-XL ~1.1 nM (IC50) selleckchem.comapexbt.com, 0.6 nM (Kd) apexbt.comapexbt.com -
BCL-2 >1000-fold weaker nih.gov ~500-fold selleckchem.com
BCL-W 19 nM (Ki) nih.gov ~400-fold selleckchem.com
MCL-1 >440 nM (Ki) nih.gov ~400-fold selleckchem.com
A1 - ~400-fold selleckchem.com

Selective BH3 Mimetic Activity and Interaction with BCL-XL

WEHI-539 functions as a BH3 mimetic. royalsocietypublishing.org The BCL-2 family of proteins regulates apoptosis through a series of protein-protein interactions. Pro-apoptotic "BH3-only" proteins bind to a hydrophobic groove on the surface of anti-apoptotic proteins like BCL-XL, neutralizing their protective function. portlandpress.com WEHI-539 mimics the action of these BH3-only proteins by docking into this same hydrophobic groove on BCL-XL. royalsocietypublishing.org By occupying this binding site, WEHI-539 prevents BCL-XL from sequestering pro-apoptotic proteins, thereby "unleashing" the apoptotic machinery. researchgate.netrcsb.orgnih.gov

The interaction of WEHI-539 with BCL-XL has been characterized at a molecular level. nih.gov The compound's structure allows it to make key contacts within the BCL-XL binding groove, leading to its high affinity and selectivity. nih.gov This selective antagonism of BCL-XL makes WEHI-539 a valuable tool for investigating the specific cellular pathways regulated by this anti-apoptotic protein. researchgate.netnih.gov

Cellular Consequences of BCL-XL Inhibition by this compound

The inhibition of BCL-XL by WEHI-539 triggers a cascade of events within the cell, culminating in apoptosis. These events are characteristic of the intrinsic, or mitochondrial, pathway of apoptosis.

Induction of Mitochondrial Outer Membrane Permeabilization

A critical step in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane (MOMP). uni-freiburg.de BCL-XL normally functions to prevent MOMP by inhibiting the pro-apoptotic effector proteins BAX and BAK. researchgate.netresearchgate.net When WEHI-539 inhibits BCL-XL, this restraint on BAX and BAK is lifted. researchgate.net This leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm. researchgate.netapexbt.comresearchgate.net The release of cytochrome c is a well-established indicator of WEHI-539-induced apoptosis. researchgate.netapexbt.com Studies have shown that WEHI-539 induces a preferentially BAK-dependent apoptotic response in certain cell types. researchgate.netselleckchem.com

Activation of Effector Caspases and Downstream Apoptotic Markers

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. researchgate.net These initiator caspases then cleave and activate effector caspases, including caspase-3 and caspase-7. researchgate.netapexbt.comapexbt.comd-nb.info The activation of these executioner caspases is a point of no return for the cell, leading to the cleavage of numerous cellular substrates and the characteristic morphological changes of apoptosis.

The activity of WEHI-539 has been shown to lead to the processing of caspase-3. researchgate.netapexbt.comapexbt.com Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of effector caspases, is another downstream marker of apoptosis that is observed following treatment with WEHI-539. d-nb.info

Table 2: Cellular Events Following BCL-XL Inhibition by WEHI-539

Cellular Event Description Key Proteins Involved
Mitochondrial Outer Membrane Permeabilization (MOMP) Formation of pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. uni-freiburg.de BAX, BAK researchgate.netresearchgate.net
Cytochrome c Release Release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. researchgate.netapexbt.com Cytochrome c
Caspase Activation Activation of a cascade of proteases that execute the apoptotic program. Caspase-9, Caspase-3, Caspase-7 researchgate.netapexbt.comapexbt.comd-nb.info
PARP Cleavage Cleavage of a key cellular substrate by effector caspases, indicating apoptotic activity. d-nb.info PARP

Preclinical Efficacy and Cellular Impact of Wehi 539 Hydrochloride in Model Systems

In Vitro Cellular Apoptosis Studies

Sensitivity of BCL-XL-Dependent Cell Lines to WEHI-539 Hydrochloride

This compound demonstrates high-affinity binding to BCL-XL, selectively antagonizing its pro-survival function and inducing apoptosis in cells that depend on this protein for survival. selleckchem.comselleckchem.com The compound was engineered through structure-guided design to fit into the BH3-binding groove of BCL-XL, exhibiting a high degree of selectivity over other pro-survival BCL-2 family members like BCL-2, BCL-W, and MCL-1. selleckchem.comselleckchem.comresearchgate.net

Research shows that WEHI-539 has an IC50 value of 1.1 nM for BCL-XL in cell-free assays. selleckchem.comapexbt.commedchemexpress.com Its efficacy is particularly pronounced in cell lines that are "primed for death" and dependent on BCL-XL. For instance, in mouse embryonic fibroblast (MEF) cells engineered to lack the myeloid cell leukemia-1 (MCL-1) protein, WEHI-539 potently induces apoptosis. selleckchem.comapexbt.comselleckchem.comresearchgate.net In these MCL-1 deficient MEFs, WEHI-539 showed a strong correlation between its binding affinity and its cell-killing capability. researchgate.net Similarly, in MEF cells overexpressing BCL-XL, WEHI-539 exhibited an EC50 value of 0.48 μM. apexbt.comapexbt.com The compound's on-target activity is further confirmed by its ability to induce apoptosis in platelets, which are known to be highly dependent on BCL-XL for their survival. selleckchem.comselleckchem.com

Target/Cell LineAssay TypeReported ValueReferenceBCL-XLCell-Free IC501.1 nM selleckchem.comapexbt.comselleckchem.commedchemexpress.comBCL-XLBinding Affinity (Kd)0.6 nM apexbt.comapexbt.comBCL-2Selectivity vs. BCL-XL>500-fold less affinity selleckchem.comselleckchem.comBCL-W, MCL-1, A1Selectivity vs. BCL-XL>400-fold less affinity selleckchem.comselleckchem.comMCL-1-deficient MEFsCell Viability (EC50)Effective at nanomolar concentrations researchgate.netBCL-XL Overexpressing MEFsCell Viability (EC50)0.48 μM apexbt.comapexbt.com

Dependency on Pro-Apoptotic BAX and BAK for this compound-Mediated Cell Death

The apoptotic cell death induced by this compound is critically dependent on the presence and activation of the pro-apoptotic effector proteins BAX (BCL-2-associated X protein) and BAK (BCL-2 antagonist/killer). selleckchem.comselleckchem.comoup.com These proteins are the downstream mediators of the intrinsic apoptosis pathway, and their oligomerization at the mitochondrial outer membrane is a point of no return for cell death.

Studies utilizing MEFs deficient in Bax, Bak, or both have been instrumental in elucidating this dependency. In MEFs lacking both BAX and BAK, WEHI-539 was unable to induce apoptosis, demonstrating that its mechanism of action requires these gateway proteins. researchgate.netresearchgate.net Further investigation revealed that WEHI-539 induces a preferentially BAK-dependent apoptotic response in MEFs. selleckchem.comselleckchem.comresearchgate.net Specifically, WEHI-539 is unable to kill MEF cells that lack BAK, as the activity of BAK is restrained by both BCL-XL and MCL-1. apexbt.comapexbt.com By inhibiting BCL-XL, WEHI-539 unleashes BAK to trigger apoptosis, but only if MCL-1 is also absent or inhibited. selleckchem.comselleckchem.comresearchgate.net This was evidenced by the release of mitochondrial cytochrome c and subsequent caspase-3 processing in mcl-1 deficient MEFs, but not in bak deficient MEFs, following treatment with WEHI-539. apexbt.comapexbt.comresearchgate.net In pediatric brain tumor cells, the cell-killing effect of WEHI-539 in combination with other agents was significantly reduced by the knockdown of BAX and BAK. oup.com

Modulation of Cancer Cell Biology by this compound

Inhibition of Cancer Cell Survival and Proliferation Pathways

This compound has been shown to inhibit cancer cell survival and proliferation, primarily by triggering apoptosis in BCL-XL-dependent cancer cells. nih.govtypeset.io As a single agent, it can induce noticeable PARP cleavage, a hallmark of apoptosis, in ovarian cancer cell lines such as Ovsaho and Ovcar-4. medchemexpress.commedchemexpress.com

The compound's utility is significantly amplified when used in combination with other therapeutic agents. In several preclinical models, WEHI-539 sensitizes cancer cells to conventional chemotherapy and targeted agents. nih.govoatext.comcore.ac.uk For example, in osteosarcoma cells that express high levels of BCL-XL, WEHI-539 potently enhanced doxorubicin-induced apoptosis. core.ac.uk Similarly, it augmented carboplatin-induced caspase 3/7 activity in ovarian cancer cells. medchemexpress.com In medulloblastoma and pediatric glioblastoma models, WEHI-539 significantly increased tumor cell killing when combined with the Aurora kinase inhibitor MLN8237. oup.comnih.gov Combination treatments with the glycolysis inhibitor 2-deoxy-D-glucose (2DG) have also shown synergistic effects in reducing the cellular bioenergetics and viability of breast cancer cells. researchgate.netnih.gov This sensitization effect is often attributed to WEHI-539 lowering the apoptotic threshold, allowing other drugs to be effective at lower concentrations. nih.gov

Effects on Cancer Stem Cell Clonogenicity and Maintenance

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and chemoresistance. Studies have shown that WEHI-539 can effectively target this population. In models of colon cancer, CSCs demonstrated a particular dependency on BCL-XL for their survival. apexbt.comnih.gov

Limiting dilution analysis revealed that pretreatment with WEHI-539 was sufficient to decrease the clonogenic capacity of colon CSCs. apexbt.comnih.gov This effect was specific, as the BCL-2 selective inhibitor ABT-199 did not impact clonogenic growth, pointing to BCL-XL as a key survival factor for these cells. apexbt.comnih.gov Importantly, the loss of clonogenicity induced by WEHI-539 could be reversed by the ectopic overexpression of BCL-XL. apexbt.comnih.gov Furthermore, treating spheroid cultures (enriched for CSCs) with WEHI-539 sensitized them to chemotherapeutic agents like oxaliplatin, resulting in a further loss of clonogenicity. nih.govsmolecule.com These findings suggest that targeting BCL-XL with WEHI-539 could be a strategy to eliminate the CSC population and overcome chemoresistance. oatext.comnih.gov

In Vivo Preclinical Characterization of this compound Activity

While WEHI-539 has proven to be a valuable in vitro tool for dissecting BCL-XL-dependent biology, its utility in in vivo preclinical models has been limited. nih.gov This is primarily due to its poor physicochemical properties, which make in vivo dosing untenable. nih.gov The compound contains a hydrazone moiety that is chemically labile and potentially toxic, presenting significant pharmaceutical liabilities. nih.govportlandpress.com

Because of these limitations, WEHI-539 itself has not been extensively characterized in in vivo tumor models. However, its discovery was a crucial step that paved the way for the development of second-generation BCL-XL inhibitors. nih.govnih.gov Structure-based optimization of the WEHI-539 scaffold led to the creation of compounds like A-1155463 and A-1331852, which lack the problematic hydrazone linkage and possess improved pharmaceutical properties, including oral bioavailability and demonstrated in vivo anti-tumor activity. nih.govportlandpress.comnih.govnih.gov Therefore, while WEHI-539's direct in vivo application is restricted, its role as a lead compound was critical for validating BCL-XL as a therapeutic target and for guiding the design of clinically viable successors. portlandpress.com

Compound and Protein List

NameClass/Function
This compoundSmall-molecule inhibitor of BCL-XL
A-1155463Small-molecule inhibitor of BCL-XL
A-1331852Small-molecule inhibitor of BCL-XL
ABT-199 (Venetoclax)Small-molecule inhibitor of BCL-2
ABT-737Small-molecule inhibitor of BCL-2, BCL-XL, BCL-W
BAX (Bcl-2-associated X protein)Pro-apoptotic protein
BAK (Bcl-2 antagonist/killer)Pro-apoptotic protein
BCL-2 (B-cell lymphoma 2)Anti-apoptotic protein
BCL-W (Bcl-2-like protein 2)Anti-apoptotic protein
BCL-XL (B-cell lymphoma-extra large)Anti-apoptotic protein
CarboplatinChemotherapeutic agent
Cytochrome cMitochondrial protein involved in apoptosis
Doxorubicin (B1662922)Chemotherapeutic agent
MCL-1 (Myeloid cell leukemia-1)Anti-apoptotic protein
MLN8237 (Alisertib)Aurora kinase inhibitor
OxaliplatinChemotherapeutic agent
PARP (Poly (ADP-ribose) polymerase)Enzyme involved in DNA repair, cleavage is a marker of apoptosis
2-deoxy-D-glucose (2DG)Glycolysis inhibitor

Assessment of On-Target Engagement in Murine Models

The on-target activity of WEHI-539 has been demonstrated through its effects on platelets, which are known to depend on BCL-XL for their survival. In studies using platelets purified from mice, WEHI-539 efficiently triggered their killing in culture. wehi.edu.au This selective action on a BCL-XL-dependent cell type provides strong evidence of its specific mechanism of action.

Further validation of on-target engagement comes from studies in engineered mouse embryonic fibroblasts (MEFs). WEHI-539 induced apoptosis in MEFs that were genetically modified to lack MCL-1, another pro-survival protein, thereby making them dependent on BCL-XL. nih.govliverpool.ac.uk Conversely, the compound did not kill cells that were null for BAX and BAK, the essential executioner proteins of apoptosis, confirming that its cell-killing effect operates through the intrinsic apoptotic pathway. wehi.edu.auliverpool.ac.uk The dependency of WEHI-539 on BAK for cellular execution further underscores its selectivity, as BCL-XL primarily sequesters BAK. wehi.edu.au

A later-generation BCL-XL inhibitor, A-1155463, which was developed from WEHI-539, also demonstrated on-target activity in SCID-Beige mice by causing a rapid and reversible reduction in platelet counts. nih.gov This effect is consistent with the known role of BCL-XL in platelet homeostasis and further supports the specific targeting of this protein by this class of inhibitors.

Table 1: On-Target Engagement of WEHI-539 in Murine Models

Model System Key Finding Implication for On-Target Engagement Reference
Purified Mouse Platelets Efficiently triggered killing in culture. Demonstrates activity against a known BCL-XL-dependent cell type. wehi.edu.au
MCL-1-null Mouse Embryonic Fibroblasts Induced apoptosis. Confirms cell killing is dependent on BCL-XL inhibition. nih.govliverpool.ac.uk
BAX/BAK-null Mouse Embryonic Fibroblasts Did not induce cell death. Shows that the mechanism of action is through the intrinsic apoptotic pathway. wehi.edu.auliverpool.ac.uk
SCID-Beige Mice (with successor compound A-1155463) Caused rapid and reversible thrombocytopenia. In vivo confirmation of BCL-XL inhibition. nih.gov

Evaluation of Efficacy in Xenograft Models

The utility of WEHI-539 as a research tool in xenograft models has been explored, although its in vivo application has been noted to be limited by poor physicochemical properties. nih.gov Despite these limitations, studies have demonstrated its potential in sensitizing cancer cells to other therapies. For instance, WEHI-539 has been shown to sensitize colon cancer stem cells to chemotherapy. oatext.com

In a xenograft model using 5-fluorouracil (B62378) (5-FU)-resistant HT-29 human colon cancer cells, which exhibit BCL-XL dependency, treatment with a BCL-XL inhibitor showed a significant effect. spandidos-publications.com While the study primarily used the successor compound A-1155463 for the in vivo experiments due to its improved properties, the initial in vitro work with WEHI-539 established the BCL-XL dependency in these cells, with a markedly lower IC50 value in the resistant cells compared to the parental cells. spandidos-publications.com

Another study established xenograft tumor models using melanoma and glioblastoma cells. nih.gov While overexpression of BCL-XL did not significantly induce tumor growth on its own, the study demonstrated that pharmacological inhibition of BCL-XL with WEHI-539 in vitro reduced cell migration, invasion, and vascular mimicry, which are processes associated with tumor progression. nih.gov

The successor to WEHI-539, A-1155463, has shown modest but statistically significant tumor growth inhibition in a xenograft model of H146 small cell lung cancer. nih.govacs.org This provides proof-of-concept for the therapeutic potential of selective BCL-XL inhibition in vivo.

Table 2: Efficacy of BCL-XL Inhibition in Xenograft Models

Xenograft Model Compound Used Key Finding Reference
Colon Cancer Stem Cells WEHI-539 Sensitizes cells to chemotherapy. oatext.com
5-FU-Resistant HT-29 Colon Cancer A-1155463 (based on initial WEHI-539 findings) Inhibition of BCL-XL is effective in BCL-XL-dependent resistant cells. spandidos-publications.com
H146 Small Cell Lung Cancer A-1155463 Modest but statistically significant tumor growth inhibition. nih.govacs.org
Melanoma and Glioblastoma WEHI-539 (in vitro, informing xenograft rationale) Reduced in vitro cell migration, invasion, and vascular mimicry. nih.gov

Investigation of Resistance Mechanisms to Wehi 539 Hydrochloride

Role of Compensatory Anti-Apoptotic Protein Upregulation (e.g., MCL-1) in Resistance

A primary mechanism of acquired resistance to WEHI-539 involves the compensatory upregulation of other anti-apoptotic proteins, most notably MCL-1. nih.govoaepublish.com When BCL-XL is inhibited, cancer cells can adapt by increasing their reliance on MCL-1 to sequester pro-apoptotic proteins and prevent cell death. This phenomenon is often referred to as "dependence swapping."

Studies in medulloblastoma have demonstrated that treating cells with WEHI-539 leads to a significant increase in MCL-1 dependence. nih.govresearchgate.net This was shown through dynamic BH3 profiling, where WEHI-539-treated cells became more sensitive to peptides that specifically inhibit MCL-1. nih.govresearchgate.net This compensatory role of MCL-1 effectively renders the single-agent activity of WEHI-539 insufficient to induce apoptosis in these cells. nih.gov

Similarly, in acute myeloid leukemia (AML) cell lines made resistant to the BCL-2 inhibitor venetoclax, a shift towards upregulation and dependence on MCL-1 and/or BCL-XL was observed. oaepublish.com This highlights a common resistance mechanism across different BH3 mimetics where the BCL-2 family network adapts to targeted inhibition. In human leukemia U937 cells, increased expression of MCL-1 was associated with reduced sensitivity to BCL-2/BCL-XL inhibitors. nih.gov

The upregulation of MCL-1 following BCL-XL inhibition is a critical survival mechanism for cancer cells. Enforced expression of MCL-1 has been shown to alleviate the cytotoxic effects of combined treatment with WEHI-539 and a BCL-2 inhibitor. nih.gov Therefore, the expression level and functional status of MCL-1 are critical factors in determining the efficacy of WEHI-539.

Overcoming Resistance through Targeted Approaches in Preclinical Models

Given that resistance to WEHI-539 is often driven by the upregulation of other anti-apoptotic proteins like MCL-1, a rational approach to overcome this resistance is through combination therapy.

Combination with MCL-1 Inhibitors: A key strategy to overcome WEHI-539 resistance is the concurrent inhibition of MCL-1. In medulloblastoma cell lines, combining WEHI-539 with the MCL-1 inhibitor S63845 resulted in synergistic reduction in cell viability and a significant increase in apoptosis compared to either agent alone. nih.govresearchgate.net This combination effectively targets the acquired MCL-1 dependence triggered by BCL-XL inhibition. nih.govresearchgate.net

Combination with BCL-2 Inhibitors: In human leukemia cells, the combination of WEHI-539 and the BCL-2 inhibitor ABT-199 (venetoclax) showed synergistic cytotoxicity. nih.gov This combination cooperatively induced the degradation of MCL-1 through a NOXA-dependent mechanism. nih.gov Notably, ABT-199 significantly lowered the dose of WEHI-539 required to suppress MCL-1, suggesting a potent cooperative effect. nih.gov

Combination with Chemotherapy: WEHI-539 has also been shown to sensitize resistant cancer cells to conventional chemotherapy. In chondrosarcoma cell lines that were resistant to doxorubicin (B1662922) or cisplatin, the addition of WEHI-539 resulted in a synergistic effect and induced apoptosis. nih.gov Similarly, in osteosarcoma cells overexpressing BCL-XL, WEHI-539 potentiated the effects of doxorubicin. nih.govmdpi.com In ovarian cancer models, WEHI-539, but not the BCL-2 selective inhibitor ABT-199, was synergistic with carboplatin, augmenting carboplatin-induced cell death. d-nb.info

Combination with Other Targeted Therapies: In preclinical models of BRAF-mutated metastatic melanoma, resistance to BRAF inhibitors was associated with the upregulation of both BCL-XL and MCL-1. nih.gov Overcoming this resistance required a combination approach, and the use of WEHI-539 with an MCL-1 inhibitor (UMI-77) alongside other agents showed promise in achieving regression of metastases in advanced melanoma models. nih.gov In breast cancer cells, combining WEHI-539 with the glycolysis inhibitor 2-deoxy-D-glucose (2DG) resulted in synergistic activity, inducing metabolic stress and decreasing cell survival. oncotarget.com

Table 2: Preclinical Combination Strategies to Overcome WEHI-539 Resistance

Cancer Type Combination Agent(s) Effect Source
Medulloblastoma S63845 (MCL-1 inhibitor) Synergistic reduction in viability and increased apoptosis nih.govresearchgate.net
Human Leukemia ABT-199 (BCL-2 inhibitor) Synergistic cytotoxicity, NOXA-dependent MCL-1 degradation nih.gov
Chondrosarcoma Doxorubicin or Cisplatin Sensitization to chemotherapy, increased apoptosis nih.gov
Ovarian Cancer Carboplatin Synergistic effect, potentiated cell death d-nb.info
Metastatic Melanoma UMI-77 (MCL-1 inhibitor) + other agents Regression of metastases nih.gov
Breast Cancer 2-Deoxy-D-glucose (2DG) Synergistic activity, decreased cell survival oncotarget.com

Combination Therapeutic Strategies with Wehi 539 Hydrochloride in Preclinical Research

Synergistic Interactions with Conventional Chemotherapeutic Agents

WEHI-539 hydrochloride has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic agents, particularly those that induce DNA damage or interfere with mitosis. By inhibiting BCL-XL, this compound lowers the apoptotic threshold of cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy.

Preclinical studies in ovarian cancer cell lines have shown that this compound synergizes with the platinum-based agent carboplatin . The combination of this compound and carboplatin resulted in a significant increase in apoptosis, as evidenced by augmented caspase-3/7 activity and PARP cleavage medchemexpress.com. The synergistic nature of this interaction was confirmed through the calculation of a combination index (CI), a measure where a value less than 1 indicates synergy medchemexpress.comnih.govresearchgate.netnih.gov. In these studies, various ovarian cancer cell lines were treated with a fixed concentration of this compound and a range of carboplatin concentrations to determine the CI medchemexpress.com.

Similarly, this compound has been shown to sensitize colon cancer stem cells to another platinum-based drug, oxaliplatin mednexus.org. This suggests that targeting BCL-XL could be a valuable strategy to overcome chemoresistance in cancer stem cell populations.

The synergy of this compound extends to taxanes, a class of mitotic inhibitors. In preclinical models, the anti-apoptotic protein BCL-XL has been identified as a key factor in conferring resistance to paclitaxel nih.gov. Research has demonstrated that this compound can restore apoptosis in cancer cells where it has been suppressed by paclitaxel treatment researchgate.net. This highlights the potential of this compound to overcome resistance to taxane-based chemotherapy. While the synergistic effects with vinca-alkaloids are conceptually supported by the mechanism of action, specific preclinical data on combinations with this compound is an area for further investigation.

Table 1: Synergistic Interactions of this compound with Conventional Chemotherapeutic Agents

Chemotherapeutic Agent Cancer Type Preclinical Model Key Findings
Carboplatin Ovarian Cancer Cell Lines (e.g., Ovcar-3, Ovcar-4, Ovsaho) Augments caspase-3/7 activity, PARP cleavage, and annexin V labeling. A Combination Index (CI) was calculated to confirm synergy. medchemexpress.com
Oxaliplatin Colon Cancer Spheroid Cultures of Cancer Stem Cells Effectively sensitizes cancer stem cells to the cytotoxic effects of oxaliplatin. mednexus.org
Paclitaxel (Taxol) Prostate Cancer, Colon Cancer Cell Lines (LNCaP, PC3, RKO) Restores apoptosis in cells where it is suppressed by paclitaxel. Overcomes BCL-XL-mediated resistance. nih.govresearchgate.net

Combinations with Other BCL-2 Family Inhibitors (e.g., MCL-1 or BCL-2 inhibitors)

A key mechanism of resistance to BCL-XL inhibition is the compensatory upregulation of other anti-apoptotic BCL-2 family members, such as MCL-1 and BCL-2. Therefore, a rational therapeutic strategy is to co-target these survival proteins.

The combination of this compound with the MCL-1 inhibitor S63845 has shown strong synergistic effects in medulloblastoma cell lines nih.gov. This combination led to a significant reduction in cell viability and a marked increase in apoptosis compared to either agent alone. The synergy was quantitatively confirmed by the calculation of combination index values, which were less than 1, and in some cases, less than 0.8, indicating strong synergy nih.gov. This synergistic interaction is attributed to the dual blockade of the two major anti-apoptotic proteins that cancer cells often rely on for survival.

Similarly, synergistic cytotoxicity has been observed when this compound is combined with the BCL-2 selective inhibitor ABT-199 (venetoclax) in human leukemia cells. This combination was effective in both parental and drug-resistant cell lines nih.gov. The co-inhibition of BCL-XL and BCL-2 prevents the cancer cells from switching their dependency from one anti-apoptotic protein to another, leading to a more profound and durable apoptotic response. In melanoma and ovarian carcinoma cell lines, the combination of specific inhibitors for BCL-XL (WEHI-539), MCL-1 (S63845), and BCL-2 (ABT-199) has been explored, demonstrating the feasibility of a multi-pronged approach to targeting the BCL-2 family of proteins scispace.com.

Table 2: Combinations of this compound with Other BCL-2 Family Inhibitors

Combination Agent Target Cancer Type Preclinical Model Key Findings
S63845 MCL-1 Medulloblastoma Cell Lines (ONS76, UW228) Synergistically reduced cell viability and triggered significantly more apoptosis than either agent alone. Combination Index (CI) values < 1 indicated synergy. nih.gov
ABT-199 (Venetoclax) BCL-2 Human Leukemia, B-cell Precursor Acute Lymphoblastic Leukemia Cell Lines, Patient-Derived Xenograft (PDX) Models Showed synergistic cytotoxicity in both parental and drug-resistant leukemia cells. Co-treatment resulted in enhanced cell death. nih.gov

Interplay with Alternative Cell Death Pathways (e.g., Ferroptosis)

Beyond apoptosis, the interplay between BCL-XL inhibition and other forms of programmed cell death, such as ferroptosis, is an emerging area of research. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Recent studies have begun to uncover a regulatory role for BCL-XL in ferroptosis. Research has shown that manipulating BCL-XL levels can facilitate radiation-induced ferroptosis mednexus.org. Specifically, the downregulation of BCL-XL expression was found to promote the activity of acyl-CoA synthetase long-chain family member 4 (ACSL4), an enzyme that increases the enzymatic oxidation of polyunsaturated fatty acids, a key step in the execution of ferroptosis mednexus.org. Furthermore, BCL-XL has been implicated in the regulation of glutathione peroxidase 4 (GPX4), a crucial enzyme that protects cells from ferroptosis, through a process called chaperone-mediated autophagy mednexus.org.

These findings suggest that by inhibiting BCL-XL, this compound may not only prime cells for apoptosis but also lower their threshold for undergoing ferroptosis. This dual effect on two distinct cell death pathways could be exploited to develop novel therapeutic strategies aimed at overcoming resistance to apoptosis-inducing agents. The combination of this compound with agents that induce ferroptosis could potentially lead to a potent anti-cancer effect. For instance, the BCL-2 inhibitor navitoclax, which also targets BCL-XL, has been shown to synergize with a BTK inhibitor to induce ferroptosis in double-hit lymphoma by downregulating NRF2 and HMOX1 and inactivating GPX4 nih.gov.

Modulation of Oncogenic Signaling Pathways to Enhance this compound Sensitivity

The sensitivity of cancer cells to BCL-XL inhibition can be influenced by the activity of various oncogenic signaling pathways. Therefore, a promising strategy to enhance the efficacy of this compound is to co-target these pathways.

The Aurora kinase pathway, which is critical for cell cycle progression, has been identified as a key modulator of apoptosis. Preclinical studies in colon cancer cells have shown that while Aurora kinase inhibitors like alisertib and danusertib are inefficient inducers of apoptosis on their own, their combination with a BH3-mimetic that inhibits BCL-XL, such as ABT-737, potently induces apoptosis nih.gov. This suggests that BCL-XL is a major suppressor of apoptosis induced by Aurora kinase inhibition. In triple-negative breast cancer models, a high combined expression of Aurora kinase A (AURKA) and BCL2L1 (the gene encoding BCL-XL) was associated with poorer survival, and the inhibition of both proteins was suggested as a therapeutic strategy to suppress metastasis nih.gov.

The MEK/ERK and PI3K/AKT pathways are central regulators of cell survival and can suppress apoptosis, often contributing to resistance to anti-cancer therapies. In uveal melanoma, the combination of a BCL-2/XL/W inhibitor (ABT-263) with MEK inhibitors showed sensitization of cancer cells to treatment researchgate.net. Although direct preclinical studies combining this compound with MEK or PI3K/AKT inhibitors are still emerging, the known interplay between these pathways and the BCL-2 family provides a strong rationale for such combinations. For instance, MEK inhibition has been shown to be enhanced by BH3 mimetics in various cancer models scispace.com. By inhibiting these pro-survival signaling pathways, it is anticipated that the reliance of cancer cells on BCL-XL for survival would be increased, thereby enhancing their sensitivity to this compound.

Table 3: Modulation of Oncogenic Signaling Pathways to Enhance this compound Sensitivity

Signaling Pathway Combination Strategy Cancer Type Preclinical Model Rationale/Key Findings
Aurora Kinase Co-inhibition with Aurora Kinase inhibitors (e.g., Alisertib, Danusertib) Colon Cancer, Triple-Negative Breast Cancer Cell Lines BCL-XL is a major suppressor of apoptosis induced by Aurora kinase inhibition. The combination potently induces apoptosis. High co-expression of AURKA and BCL-XL is linked to poor prognosis. nih.govnih.gov
MEK/ERK Co-inhibition with MEK inhibitors Uveal Melanoma Cell Lines Inhibition of BCL-XL/W sensitizes uveal melanoma cells to MEK inhibitors. researchgate.net
PI3K/AKT Co-inhibition with PI3K/AKT inhibitors Uveal Melanoma Cell Lines Inhibition of BCL-XL/W sensitizes uveal melanoma cells to mTOR (a downstream effector of PI3K/AKT) inhibitors. researchgate.net

Advanced Methodologies for the Study of Wehi 539 Hydrochloride

Biochemical and Biophysical Characterization Techniques

The precise characterization of the interaction between WEHI-539 and its target, BCL-XL, is fundamental to understanding its mechanism of action. Techniques such as surface plasmon resonance, direct binding assays, and structural biology methods have provided detailed insights into this molecular recognition process.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to measure biomolecular interactions in real time. nih.govnih.govwashington.edu It has been instrumental in quantifying the binding kinetics of WEHI-539 to BCL-XL and other BCL-2 family proteins. In a typical SPR experiment, a target protein like BCL-XL is immobilized on a sensor chip. youtube.com A solution containing WEHI-539 is then flowed over the surface, and the binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface. nih.govyoutube.com This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

SPR analysis has demonstrated that WEHI-539 binds to BCL-XL with a very high, sub-nanomolar affinity. researchgate.net The slow dissociation rate is a key feature of its potent inhibitory activity. selleckchem.com This high-affinity and selective binding is critical for its function as a chemical probe to study the biological roles of BCL-XL. rcsb.orgchemicalprobes.org

Direct Binding Assays

Direct binding assays are essential for determining the affinity and selectivity of an inhibitor. For WEHI-539, SPR serves as a primary direct binding assay to measure its interaction with BCL-XL. chemicalprobes.org These assays have confirmed that WEHI-539 is highly selective for BCL-XL, exhibiting significantly weaker binding to other anti-apoptotic BCL-2 family members such as BCL-2, BCL-W, MCL-1, and A1. selleckchem.comselleckchem.com The selectivity, as determined by these binding assays, is a critical attribute, allowing researchers to dissect the specific functions of BCL-XL in cellular processes. rcsb.org

The table below summarizes the binding affinity and selectivity of WEHI-539 for various BCL-2 family proteins as determined by direct binding and competitive displacement assays.

Target ProteinBinding Affinity (KD or Ki)Selectivity vs. BCL-XL
BCL-XL~0.6 nM - 1.4 nM chemicalprobes.orgglpbio.com-
BCL-2>750 nM chemicalprobes.org>500-fold selleckchem.comselleckchem.com
BCL-W>550 nM chemicalprobes.org>400-fold selleckchem.comselleckchem.com
MCL-1>550 nM chemicalprobes.org>400-fold selleckchem.comselleckchem.com
A1 (BFL-1)>550 nM chemicalprobes.org>400-fold selleckchem.comselleckchem.com

Structural Elucidation via X-ray Crystallography and NMR

The precise three-dimensional arrangement of atoms defining the interaction between WEHI-539 and BCL-XL has been revealed through X-ray crystallography. The co-crystal structure of WEHI-539 bound to BCL-XL (PDB ID: 3ZLR) was solved at a resolution of 2.03 Å. rcsb.org This structure shows that WEHI-539 binds to the hydrophobic BH3-binding groove on the surface of BCL-XL, mimicking the binding of pro-apoptotic BH3-only proteins. nih.govnih.gov Specifically, the inhibitor makes key interactions within the P2 and P4 pockets of the binding groove. nih.gov This structural information was critical in the structure-guided design process that led to the development of WEHI-539 and subsequent, improved inhibitors. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also played a role, particularly in structure-activity relationship (SAR) studies. nih.gov Fragment-based approaches using NMR have been employed to identify and optimize fragments that bind to specific pockets within the BCL-XL binding groove, guiding the chemical synthesis of more potent and selective inhibitors based on the WEHI-539 scaffold. nih.gov

Cellular and Molecular Assays for Functional Analysis

To understand the biological consequences of BCL-XL inhibition by WEHI-539, a variety of cell-based assays are employed. These assays measure the downstream effects of target engagement, primarily the induction of programmed cell death, or apoptosis.

Flow Cytometry for Apoptosis and Cell Death Detection (e.g., Annexin V, PI exclusion)

Flow cytometry is a powerful technique for analyzing single cells and is widely used to quantify apoptosis. When cells undergo apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Therefore, staining cells with fluorescently-labeled Annexin V can identify apoptotic cells. researchgate.net

Propidium iodide (PI) is a fluorescent dye that is excluded by cells with intact plasma membranes. researchgate.net In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the cell's nucleus. researchgate.net By using Annexin V and PI staining together, flow cytometry can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). researchgate.net Studies have utilized this method to demonstrate that treatment with WEHI-539 effectively induces apoptosis in BCL-XL-dependent cell lines. researchgate.netmedchemexpress.com

Immunoblotting for Protein Expression and Cleavage Analysis (e.g., Caspases, PARP, Cytochrome c)

Immunoblotting, or Western blotting, is a core technique used to detect specific proteins in a cell lysate. It is crucial for monitoring the activation of the apoptotic cascade following treatment with WEHI-539. Key events in apoptosis that are monitored by immunoblotting include:

Cytochrome c Release: In response to apoptotic stimuli, cytochrome c is released from the mitochondria into the cytosol. selleckchem.comglpbio.com By fractionating cells into mitochondrial and cytosolic components and performing immunoblots for cytochrome c, researchers have shown that WEHI-539 treatment causes this release in susceptible cells. selleckchem.comglpbio.com

Caspase Cleavage: The release of cytochrome c triggers the activation of a cascade of cysteine proteases called caspases. Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3 and -7). researchgate.net This activation involves proteolytic cleavage of the inactive pro-caspase into its active form. Immunoblotting with antibodies that recognize either the pro-form or the cleaved, active form of caspases can demonstrate the activation of this pathway. researchgate.netglpbio.com

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved and inactivated by active caspase-3. medchemexpress.com Detecting the cleaved fragment of PARP by immunoblotting is a well-established hallmark of apoptosis. medchemexpress.comnih.gov Multiple studies have shown that WEHI-539 treatment leads to significant PARP cleavage in sensitive cancer cell lines. medchemexpress.com

The table below summarizes the key apoptotic markers analyzed by immunoblotting following WEHI-539 treatment.

Protein MarkerCellular Location/StateChange upon WEHI-539-induced ApoptosisDetection Method
Cytochrome cMitochondria/CytosolRelease from mitochondria to cytosol selleckchem.comglpbio.comImmunoblot of cellular fractions
Caspase-3CytosolCleavage of pro-caspase-3 to active form researchgate.netglpbio.comImmunoblot for cleaved caspase-3
PARPNucleusCleavage from full-length to fragmented form medchemexpress.comImmunoblot for cleaved PARP

Genetic Engineering and Perturbation Approaches

Genetic engineering techniques, particularly gene knockout studies, have been fundamental in elucidating the precise mechanism of action of WEHI-539. By creating cell lines that lack specific genes within the apoptosis pathway, researchers can determine which proteins are essential for the compound's activity. Studies using mouse embryonic fibroblasts (MEFs) have been particularly informative. For example, WEHI-539 was shown to induce apoptosis in MEFs lacking the anti-apoptotic protein MCL-1 (mcl-1⁻/⁻), demonstrating that in the absence of MCL-1, cells become dependent on BCL-XL for survival and are thus sensitized to its inhibition. selleckchem.comnih.gov

Conversely, these studies have also identified key mediators of WEHI-539-induced cell death. The pro-apoptotic proteins BAX and BAK are crucial for the execution of apoptosis. selleckchem.com Research has shown that WEHI-539 is unable to kill MEF cells that lack the BAK protein, indicating that BAK is a critical downstream effector in the apoptotic cascade triggered by BCL-XL inhibition with this compound. selleckchem.comapexbt.com These findings confirm that the biological activity of WEHI-539 is dependent on the presence of specific components of the intrinsic apoptotic machinery. selleckchem.com

Small interfering RNA (siRNA) is another powerful tool for transiently reducing the expression of a target gene, a process known as gene knockdown. nih.govdovepress.com This technique allows for the investigation of a gene's function without the permanent alteration associated with knockout methods. horizondiscovery.com By silencing genes such as BCL-XL, BCL-2, or MCL-1, researchers can mimic the effects of small molecule inhibitors and study how the depletion of these proteins affects cellular sensitivity to various treatments. The efficacy of siRNA-mediated knockdown is typically validated at the mRNA level using quantitative PCR (qPCR) and at the protein level via Western blotting. thermofisher.com While a widely used technique, specific studies detailing the use of siRNA to modulate WEHI-539 sensitivity were not prominently featured in the reviewed literature.

Overexpression systems serve as a critical tool for validating the molecular target of a drug candidate. The principle is that if a compound's efficacy is derived from inhibiting a specific protein, then increasing the cellular concentration of that protein should confer resistance to the compound. This has been demonstrated for WEHI-539 and its target, BCL-XL.

Furthermore, overexpression studies can reveal mechanisms of resistance. The expression levels of other anti-apoptotic BCL-2 family members can influence sensitivity to WEHI-539. For example, elevated levels of MCL-1 can confer resistance to BCL-XL inhibition. selleckchem.com In human leukemia cells, the enforced expression of MCL-1 was shown to alleviate the cytotoxic effects of combination treatments that included WEHI-539. nih.gov This highlights the interplay between BCL-2 family members and demonstrates how the overexpression of a compensatory anti-apoptotic protein can serve as a mechanism of resistance to targeted BCL-XL inhibition.

Q & A

Q. What is the molecular mechanism by which WEHI-539 hydrochloride inhibits BCL-XL, and how does this relate to apoptosis induction?

this compound is a BH3-mimetic compound designed to bind the hydrophobic groove of BCL-XL, a pro-survival protein that prevents apoptosis by sequestering pro-apoptotic BAX/BAK proteins. By competitively inhibiting BCL-XL, WEHI-539 displaces these pro-apoptotic effectors, enabling them to initiate mitochondrial outer membrane permeabilization (MOMP) and caspase-dependent apoptosis. This mechanism is critical in cancer cells overexpressing BCL-XL, which often exhibit resistance to chemotherapy. Methodological Insight : Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Confirm functional inhibition via mitochondrial cytochrome c release assays in cell lines with BCL-XL dependency (e.g., osteosarcoma or small-cell lung cancer models) .

Q. How do researchers determine the effective concentration of this compound in vitro?

The reported IC50 of WEHI-539 for BCL-XL inhibition is 1.1 nM, but effective concentrations vary depending on cell type, culture conditions, and co-administered therapies. Methodological Insight :

  • Perform dose-response curves using cell viability assays (e.g., MTT or Annexin V/PI staining) across a concentration range (e.g., 0.1–10 µM).
  • Combine with genetic validation (BCL-XL knockdown) to confirm on-target effects.
  • Use synergistic studies (e.g., with carboplatin or MLN8237) to identify lower effective doses in combination regimens .

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

this compound is light-sensitive and requires strict storage conditions:

  • Powder : Store at -25°C to -15°C; stable for 3 years.
  • Solution : Dissolve in DMSO (≥98% purity), aliquot, and store at -85°C to -65°C; stable for 2 years. Avoid freeze-thaw cycles.
    Methodological Insight : Centrifuge lyophilized powder before reconstitution to ensure full pellet formation. Use inert atmosphere gloveboxes for sensitive experiments to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects of WEHI-539 with other anticancer agents?

WEHI-539 exhibits synergy with DNA-damaging agents (e.g., carboplatin) and aurora kinase inhibitors (e.g., MLN8237) by overcoming BCL-XL-mediated resistance. Methodological Insight :

  • Use fixed-ratio combination studies (e.g., Chou-Talalay method) to calculate combination indices (CI).
  • Validate apoptosis via caspase-3/7 activity assays and immunoblotting for cleaved PARP.
  • Include controls for off-target effects (e.g., BAX/BAK knockout cells) to confirm mechanism .

Q. What experimental approaches are used to study resistance mechanisms to WEHI-539 in cancer models?

Resistance can arise from compensatory upregulation of other anti-apoptotic proteins (e.g., MCL-1) or mutations in BCL-XL’s binding groove. Methodological Insight :

  • Generate resistant cell lines via chronic WEHI-539 exposure and perform RNA-seq/proteomics to identify adaptive pathways.
  • Use CRISPR/Cas9 to knock out candidate resistance genes (e.g., MCL-1) and assess resensitization.
  • Evaluate cross-resistance with other BH3-mimetics (e.g., venetoclax) .

Q. How has structure-based optimization addressed the limitations of WEHI-539, such as in vivo toxicity?

WEHI-539’s benzothiazole hydrazone scaffold was optimized via fragment-based NMR screening and computational modeling to develop derivatives like A-1155463, which exhibit improved potency and reduced toxicity. Methodological Insight :

  • Perform molecular dynamics (MD) simulations to analyze ligand-protein binding stability (e.g., cryptic-site binding mechanisms).
  • Validate pharmacokinetics in murine xenograft models to compare toxicity profiles.
  • Use in vivo efficacy studies (e.g., SCLC models) to assess tumor regression and survival .

Q. What computational strategies are employed to study WEHI-539’s binding dynamics with BCL-XL?

Advanced simulations, such as multi-canonical molecular dynamics (McMD), elucidate WEHI-539’s binding pathway and affinity. Methodological Insight :

  • Conduct path-sampling MD simulations to calculate binding free energies (potential of mean force, PMF).
  • Compare with experimental data (e.g., SPR affinity measurements) to validate computational predictions.
  • Analyze ligand-protein interaction fingerprints to guide rational drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.